molecular formula C10H18ClNO B14140105 3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1) CAS No. 6964-73-4

3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)

Cat. No.: B14140105
CAS No.: 6964-73-4
M. Wt: 203.71 g/mol
InChI Key: ALNUTSMOPLYNMX-UHFFFAOYSA-N
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Description

(1S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride is a chemical compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its distinct structure and properties make it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of suitable precursors under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

(1S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride include other bicyclic amines and ketones with similar structural features. Examples include:

  • 1,2,3-Triazole-Substituted 3,7,7-Trimethylbicyclo[4.1.0]heptanols
  • 1,2,4-Triazole-Containing Scaffolds

Uniqueness

The uniqueness of (1S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride lies in its specific bicyclic structure and the presence of both amino and ketone functional groups. This combination of features imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

6964-73-4

Molecular Formula

C10H18ClNO

Molecular Weight

203.71 g/mol

IUPAC Name

3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride

InChI

InChI=1S/C10H17NO.ClH/c1-9(2)6-4-5-10(9,3)8(12)7(6)11;/h6-7H,4-5,11H2,1-3H3;1H

InChI Key

ALNUTSMOPLYNMX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2N)C)C.Cl

Origin of Product

United States

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